SKi-178 - 1259484-97-3

SKi-178

Catalog Number: EVT-283428
CAS Number: 1259484-97-3
Molecular Formula: C21H22N4O4
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKI-178 is a novel small molecule inhibitor initially developed as a selective inhibitor of Sphingosine Kinase 1 (SphK1) [, , , , , ]. Later studies revealed its multi-targeted nature, acting also on SphK2 and microtubule dynamics []. SKI-178 exhibits cytotoxic activity against a broad spectrum of cancer cell lines, making it a promising candidate for anti-cancer therapies, particularly for aggressive forms of cancer like acute myeloid leukemia (AML) [, , , , , ].

Mechanism of Action
  • Sphingosine Kinase Inhibition: SKI-178 effectively inhibits both SphK1 and SphK2, interfering with the sphingolipid metabolic pathway and disrupting the balance of pro-survival sphingolipids [, , ]. This inhibition leads to an increase in ceramide levels and a decrease in sphingosine-1-phosphate (S1P), promoting apoptosis [].
  • Microtubule Disruption: Besides its action on SphKs, SKI-178 also disrupts microtubule networks []. This disruption interferes with critical cellular processes like mitosis, ultimately contributing to its cytotoxic effect.
  • Synergistic Effects: The combined effect of SphK inhibition and microtubule disruption by SKI-178 synergistically induces apoptosis in cancer cells, particularly in AML cell lines []. This synergy highlights the potential of SKI-178 as a multi-targeted anti-cancer agent.
Applications
  • Acute Myeloid Leukemia (AML): SKI-178 shows promising therapeutic efficacy in several mouse models of AML, demonstrating its potential as a novel therapeutic strategy for this type of leukemia [].
  • Natural Killer (NK) Large Granular Lymphocyte (LGL) Leukemia: SKI-178 effectively inhibits cell viability and induces apoptosis in NK-LGL leukemia cells by restoring sphingolipid balance, inducing cell cycle arrest, and modulating signaling pathways [].
  • Mastocytosis: SKI-178 demonstrates effectiveness in inhibiting the growth of mast cells, particularly those with D816V-KIT mutations, highlighting its potential for treating aggressive mastocytosis [].
  • Prostate Cancer: Studies indicate SKI-178 inhibits the growth of prostate cancer cells, suggesting potential applications in treating this type of cancer [].
  • Pulmonary Hypertension: Research suggests a link between SKI-178 and pulmonary hypertension, although the specific mechanisms and potential applications require further investigation [].

Sphingosine-1-phosphate (S1P)

Relevance: SKI-178, a selective inhibitor of Sphingosine Kinase 1 (SphK1) [], exerts its anti-cancer effects by ultimately reducing S1P levels []. By inhibiting SphK1, SKI-178 disrupts the production of S1P, leading to a decrease in its downstream signaling and subsequent induction of apoptosis in cancer cells. Therefore, S1P is a key downstream effector in the mechanism of action of SKI-178.

SKI-II

Compound Description: SKI-II is another SphK1 inhibitor, similar to SKI-178. It has been shown to induce apoptosis in leukemia cells []. SKI-II restores the balance of sphingolipids by increasing ceramide and decreasing S1P levels, similar to the effects observed with SKI-178 [].

ABC294640

Compound Description: ABC294640 is a selective inhibitor of SphK2, the other isoform of sphingosine kinase []. This compound has demonstrated efficacy in reducing mast cell accumulation in a mouse model of aggressive mastocytosis [].

Relevance: While SKI-178 primarily targets SphK1 [], the investigation of ABC294640, a selective SphK2 inhibitor, provides insights into the distinct roles of these two isoforms in cancer cell survival and proliferation. The fact that both SphK1 and SphK2 inhibitors display anti-cancer activities suggests that targeting both isoforms might offer a more comprehensive therapeutic strategy.

Ceramide

Relevance: SKI-178 indirectly leads to an increase in ceramide levels by inhibiting SphK1, which shifts the balance towards cell death pathways []. This highlights the importance of the sphingolipid balance (ceramide/S1P) in cancer cell fate and underscores the role of SKI-178 in tipping this balance towards apoptosis.

Microtubule Targeting Agents (MTAs)

Relevance: Research suggests that SKI-178 might also function as an MTA []. This dual-targeting mechanism, inhibiting both SphK1 and microtubule dynamics, could synergistically contribute to its potent apoptotic effects []. The finding that SKI-178 potentially possesses MTA-like activity expands its therapeutic potential, as it might be effective against cancers that are resistant to traditional MTAs.

Properties

CAS Number

1259484-97-3

Product Name

SKi-178

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)

InChI Key

GMFUWEBOUKIKRP-LPYMAVHISA-N

SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC

Solubility

Soluble in DMSO

Synonyms

N'-((1E)-1-(3,4-dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
SKI-178

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.